molecular formula C19H21N3O2S B1217637 2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile

2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile

Cat. No.: B1217637
M. Wt: 355.5 g/mol
InChI Key: SJLNQKBEESYCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(1-azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile is a member of quinolines.

Scientific Research Applications

Photochemical Reactions

The photochemical reactions of 2-quinolinecarbonitriles, which include compounds similar to 2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile, have been studied. These reactions can result in the replacement of the cyano group with various other groups under different conditions, indicating potential applications in chemical synthesis and modification (Hata, Ono, Matono, & Hirose, 1973).

Synthesis of Azo Dyes

Quinoxaline derivatives, which are structurally related to quinolinecarbonitriles, have been used in the synthesis of azo dyes, specifically for polyester fibers. This suggests potential applications of quinolinecarbonitriles in dye and pigment industries (Rangnekar & Tagdiwala, 1987).

Src Kinase Inhibition

Compounds with a quinolinecarbonitrile structure have been explored for their ability to inhibit Src kinase, an enzyme implicated in various cancers. Specifically, 4-phenylamino-3-quinolinecarbonitriles have shown potent activity, indicating potential applications in the development of cancer therapeutics (Wu et al., 2006).

Corrosion Inhibition

Quinoline derivatives, including those with carbonitrile groups, have been evaluated for their effectiveness as corrosion inhibitors. This suggests applications in materials science, particularly in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).

Pesticidal Activities

Quinoxaline derivatives, related to quinolinecarbonitriles, have been shown to possess herbicidal, fungicidal, and insecticidal activities. This indicates potential use in agriculture as part of pest management strategies (Liu et al., 2020).

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C19H21N3O2S/c1-24-16-6-7-17-14(11-16)10-15(12-20)19(21-17)25-13-18(23)22-8-4-2-3-5-9-22/h6-7,10-11H,2-5,8-9,13H2,1H3

InChI Key

SJLNQKBEESYCMI-UHFFFAOYSA-N

SMILES

COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)N3CCCCCC3)C#N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)N3CCCCCC3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
Reactant of Route 3
Reactant of Route 3
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
Reactant of Route 4
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
Reactant of Route 5
Reactant of Route 5
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.